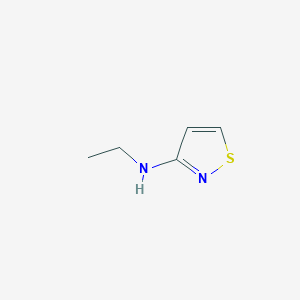

N-Ethylisothiazol-3-amine

Description

Foundational Significance within Heterocyclic Amine Chemistry

Heterocyclic amines are a broad class of organic compounds that feature at least one heterocyclic ring containing atoms of at least two different elements, along with an amine group. wikipedia.org Within this extensive family, the isothiazole (B42339) ring system, a five-membered ring containing one nitrogen and one sulfur atom, is of significant interest. N-Ethylisothiazol-3-amine serves as a key example within the subset of isothiazolamines, which are isothiazole derivatives bearing an amino group.

The presence of the isothiazole nucleus imparts specific electronic and structural properties to the molecule. The sulfur and nitrogen heteroatoms influence the aromaticity and reactivity of the ring, making it a versatile scaffold in organic synthesis. The amino group at the 3-position further enhances its chemical utility, allowing for a variety of chemical modifications and the introduction of diverse functional groups. This has made this compound and its derivatives valuable intermediates in the synthesis of more complex molecules. google.com

The study of this compound contributes to the fundamental understanding of structure-activity relationships within heterocyclic chemistry. Researchers have explored how the interplay between the isothiazole core and the N-ethyl substituent influences the molecule's physical and chemical properties. bldpharm.com

Research Trajectory and Evolving Perspectives on Isothiazolamines

The research trajectory for isothiazolamines, including this compound, has evolved from initial synthetic explorations to more targeted applications. A conceptual view of a research trajectory involves tracing the evolution of thinking and the new questions that arise over time. raulpacheco.org

Early research often focused on the development of synthetic methodologies to access the isothiazole ring system. For instance, methods have been described for the preparation of N-monosubstituted 3-isothiazoleamines, which may involve ring-opening and recyclization mechanisms. researchgate.net Over time, the focus has expanded to include the synthesis of a wide array of derivatives and the investigation of their potential utility.

More recent research has delved into the specific applications of isothiazolamine derivatives. For example, isothiazole-containing compounds have been investigated for their potential as herbicides and plant growth regulators. google.com The isothiazole scaffold is also recognized for its presence in compounds with a range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties, although this does not specifically refer to this compound itself but to the broader class of isothiazole derivatives. nih.gov The exploration of this compound as a building block for creating new materials is another area of growing interest. rsc.org This evolution reflects a broader trend in chemical research, moving from foundational synthesis to the rational design of molecules with specific functions.

Interactive Data Table: Properties of this compound

| Property | Value |

| CAS Number | 68449-76-3 |

| Molecular Formula | C5H8N2S |

| Molecular Weight | 128.20 g/mol |

| SMILES Code | CCNC1C=CSN=1 |

Note: This data is compiled from publicly available chemical information databases. bldpharm.com

Structure

3D Structure

Properties

Molecular Formula |

C5H8N2S |

|---|---|

Molecular Weight |

128.20 g/mol |

IUPAC Name |

N-ethyl-1,2-thiazol-3-amine |

InChI |

InChI=1S/C5H8N2S/c1-2-6-5-3-4-8-7-5/h3-4H,2H2,1H3,(H,6,7) |

InChI Key |

VCORQJHSXOFPLF-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1=NSC=C1 |

Origin of Product |

United States |

Mechanistic Organic Chemistry of N Ethylisothiazol 3 Amine Transformations

Reaction Pathways Involving the Isothiazole (B42339) Ring System

The isothiazole nucleus is an electron-deficient aromatic system due to the electronegativity of the nitrogen and sulfur heteroatoms. This inherent electronic character significantly influences its susceptibility to attack by various reagents.

Electrophilic Aromatic Substitution on the Isothiazole Nucleus

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of aromatic compounds. wikipedia.org The mechanism proceeds in two principal steps: the initial attack of the aromatic π-system on an electrophile (E+) to form a resonance-stabilized carbocation known as an arenium ion or Wheland intermediate, followed by the deprotonation of this intermediate to restore aromaticity. masterorganicchemistry.combyjus.com

For the isothiazole ring, its electron-deficient nature generally makes it less reactive towards electrophiles than benzene (B151609). However, the reactivity and regioselectivity are profoundly influenced by the substituents on the ring. wikipedia.org In N-Ethylisothiazol-3-amine, the N-ethylamino group at the C3 position is a powerful activating group. Through resonance, the nitrogen lone pair can donate electron density into the π-system of the isothiazole ring. wvu.edu This donation partially counteracts the inductive withdrawal of the ring heteroatoms and significantly increases the nucleophilicity of the ring, making it more susceptible to electrophilic attack.

This activating effect also directs the position of substitution. The donation of electron density from the amino group preferentially increases the electron density at the C4 and C5 positions (analogous to ortho and para positions in a benzene ring). wikipedia.orgwvu.edu Consequently, electrophilic attack is predicted to occur at these sites. The stability of the resulting Wheland intermediate is enhanced because the positive charge can be delocalized onto the exocyclic nitrogen atom, providing a highly stable resonance contributor where all atoms have a complete octet. wikipedia.org Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. lumenlearning.com

Nucleophilic Addition-Elimination Processes

Nucleophilic aromatic substitution (SNAr) is a pathway for substituting a group on an aromatic ring with a nucleophile. Unlike SEAr, this reaction is favored on electron-poor aromatic rings, particularly those bearing strong electron-withdrawing groups and a suitable leaving group. The general mechanism involves a nucleophilic addition to the ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex, followed by the elimination of the leaving group to regenerate the aromatic system.

The isothiazole ring is inherently electron-deficient, which makes it a potential candidate for SNAr reactions. However, for this compound itself, which lacks a good leaving group (like a halide), this pathway is not facile. The reaction becomes mechanistically plausible if the isothiazole ring is further substituted with a good leaving group at a position activated towards nucleophilic attack (e.g., C4 or C5). The presence of the electron-donating amino group at C3 would typically disfavor nucleophilic attack on the ring. Conversely, if the ring nitrogen were quaternized or if a strongly electron-withdrawing group were present elsewhere on the ring, the propensity for nucleophilic attack would increase.

Reactivity of the N-Ethyl Amine Functionality

The exocyclic N-ethyl amine group is a key center of reactivity, behaving as both a base and a nucleophile.

Protonation-Deprotonation Equilibria

Amines are basic due to the lone pair of electrons on the nitrogen atom, which can accept a proton (H+). The basicity of an amine is quantified by the pKa of its conjugate acid (R2NH2+). This compound has two potential sites for protonation: the exocyclic amine nitrogen and the sp2-hybridized nitrogen atom within the isothiazole ring.

| Compound/Functional Group | Protonation Site | Typical pKa of Conjugate Acid |

| This compound | Exocyclic N-Ethylamino Nitrogen | 4.5 - 6.0 (Estimated) |

| This compound | Isothiazole Ring Nitrogen | 1.0 - 2.5 (Estimated) |

| 2-Aminobenzothiazole | Aza Ring Nitrogen | ~4.51 semanticscholar.org |

| Diethylamine | Amino Nitrogen | ~11.0 |

Note: Estimated values are based on trends observed in related structures. Actual values may vary.

Nucleophilic Attack and Formation of Carbon-Nitrogen Bonds (e.g., Imine Formation with Aldehydes and Ketones)

The lone pair on the nitrogen of the N-ethylamino group makes it a potent nucleophile. masterorganicchemistry.com A classic reaction showcasing this nucleophilicity is the condensation with carbonyl compounds (aldehydes and ketones). libretexts.org this compound is a secondary amine (R2NH). The reaction of a secondary amine with an aldehyde or ketone under weakly acidic conditions yields an enamine, proceeding through an iminium ion intermediate. youtube.com

The mechanism involves several reversible steps: pressbooks.publibretexts.org

Nucleophilic Attack: The nitrogen atom of this compound attacks the electrophilic carbonyl carbon, forming a zwitterionic tetrahedral intermediate.

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, yielding a neutral intermediate called a carbinolamine.

Protonation of Hydroxyl Group: The oxygen of the carbinolamine is protonated by the acid catalyst, converting the hydroxyl group into a good leaving group (–OH2+).

Elimination of Water: The nitrogen lone pair assists in the elimination of a water molecule, forming a resonance-stabilized iminium ion (C=N+R2).

Deprotonation: A base removes a proton from the carbon atom alpha to the C=N bond, yielding the neutral enamine product and regenerating the acid catalyst.

The reaction rate is highly pH-dependent, typically optimal around a pH of 4-5. libretexts.orglumenlearning.com At higher pH, there is insufficient acid to protonate the hydroxyl group for elimination, while at very low pH, the amine nucleophile is fully protonated and rendered non-nucleophilic. libretexts.orglumenlearning.com

| Reactant 1 | Reactant 2 | Conditions | Intermediate | Product Type |

| This compound | Cyclohexanone | Weak Acid Catalyst (e.g., Acetic Acid), Heat, Removal of H2O | Iminium Ion | Enamine |

| Primary Amine (R-NH2) | Aldehyde (R'-CHO) | Weak Acid Catalyst | Carbinolamine | Imine (Schiff Base) |

Oxidative Transformations

The N-ethyl amine functionality is susceptible to various oxidative transformations. A significant pathway for secondary and tertiary amines is oxidative N-dealkylation. nih.govresearchgate.net This process involves the removal of an alkyl group from the nitrogen atom. Mechanistically, it is often initiated by the oxidation of the carbon atom alpha to the nitrogen. mdpi.com

For this compound, this would involve the oxidation of the methylene (B1212753) (-CH2-) group of the ethyl substituent. This generates an unstable hemiaminal-like intermediate which subsequently fragments. The cleavage of the carbon-nitrogen bond results in the formation of 3-aminoisothiazole and an aldehyde (acetaldehyde in this case). mdpi.com This transformation is a key metabolic pathway for many amine-containing xenobiotics, often catalyzed by cytochrome P450 enzymes, but can also be achieved with various chemical oxidizing agents. nih.govnih.gov

Other potential oxidative reactions include the oxidation of the amine to form N-oxides or the more extensive oxidation of the alpha-carbon to a carbonyl group, which would convert the N-ethyl amine moiety into an N-acetyl amide derivative. chemrxiv.orgorganic-chemistry.org

Cascade and Rearrangement Reactions

Cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular transformations where the product of one reaction becomes the substrate for the next. Rearrangement reactions involve the migration of an atom or group within a molecule. For this compound, these reactions would likely be initiated by activation of the isothiazole ring or the N-ethyl group.

Intramolecular Cyclization Mechanisms

Intramolecular cyclization of this compound would necessitate the presence of a reactive functional group on the ethyl chain that can participate in a ring-forming reaction with the isothiazole nucleus. For instance, if the ethyl group were functionalized with a terminal leaving group, an intramolecular nucleophilic substitution could occur.

A hypothetical intramolecular cyclization mechanism could be envisioned as follows:

Activation of the Isothiazole Ring: The nitrogen atom of the isothiazole ring can be protonated or Lewis acid-activated, increasing the electrophilicity of the ring carbons.

Nucleophilic Attack: A nucleophilic center on the N-ethyl side chain could then attack an electrophilic site on the isothiazole ring.

Ring Closure: This would lead to the formation of a new heterocyclic ring fused to the isothiazole core.

The regioselectivity of such a cyclization would be governed by the relative electrophilicity of the carbon atoms in the isothiazole ring and the length and nature of the side chain.

Characterization of Reactive Intermediates in Complex Reaction Sequences

The characterization of reactive intermediates is crucial for elucidating complex reaction mechanisms. In transformations involving this compound, potential reactive intermediates could include:

N-Acylisothiazolium Ions: Formed by the reaction of the amino group with an acylating agent, these intermediates would be highly susceptible to nucleophilic attack.

Radical Cations: Generated through single-electron transfer processes, these species could undergo various radical-mediated cyclization or rearrangement reactions.

Carbocationic Intermediates: Formation of a carbocation on the N-ethyl group, for example through protonation and loss of a leaving group, could initiate rearrangement pathways such as 1,2-hydride or alkyl shifts.

Spectroscopic techniques such as NMR, EPR (for radical species), and mass spectrometry, coupled with computational studies, would be essential for the detection and characterization of these transient species.

Catalytic Reaction Mechanisms

Catalysis offers efficient and selective methods for the transformation of organic molecules. Both metal- and organocatalysis could play significant roles in the functionalization of this compound.

Metal-Catalyzed Transformations Involving the Isothiazole Ring

The isothiazole ring can participate in various metal-catalyzed cross-coupling reactions, which are fundamental for the construction of complex molecules. Palladium and copper catalysts are particularly prominent in the functionalization of heterocyclic compounds. digitellinc.comnih.govacs.org

A general mechanism for a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig amination, involving a halogenated this compound derivative would typically proceed through the following steps:

Oxidative Addition: The palladium(0) catalyst oxidatively adds to the carbon-halogen bond of the isothiazole ring.

Transmetalation (for Suzuki coupling) or Ligand Exchange (for Buchwald-Hartwig amination): The organoboron reagent or the amine couples with the palladium center.

Reductive Elimination: The desired cross-coupled product is formed, and the palladium(0) catalyst is regenerated.

The presence of the N-ethylamino group can influence the reactivity and regioselectivity of these transformations by acting as a directing group or by modulating the electronic properties of the isothiazole ring.

Interactive Data Table: Plausible Metal-Catalyzed Cross-Coupling Reactions of Halogenated this compound

| Coupling Reaction | Catalyst | Reactant | Product |

| Suzuki Coupling | Pd(PPh₃)₄ | Arylboronic acid | Aryl-substituted this compound |

| Buchwald-Hartwig Amination | Pd₂(dba)₃ / Ligand | Secondary amine | N,N'-disubstituted isothiazole-3-amine |

| Sonogashira Coupling | PdCl₂(PPh₃)₂ / CuI | Terminal alkyne | Alkynyl-substituted this compound |

Organocatalytic Activation and Reaction Pathways

Organocatalysis utilizes small organic molecules to catalyze chemical reactions. For this compound, the basic nitrogen atom of the amino group could itself act as a Brønsted or Lewis base catalyst in certain reactions.

Furthermore, the isothiazole ring can be activated through various organocatalytic modes:

Iminium Ion Catalysis: Reaction of a carbonyl compound with a chiral secondary amine catalyst generates an iminium ion, which can then react with the N-ethylamino group of the isothiazole acting as a nucleophile.

Enamine Catalysis: The N-ethylamino group could potentially be part of a larger molecule that can form a nucleophilic enamine upon reaction with a carbonyl compound, which can then participate in various asymmetric transformations.

Hydrogen Bonding Catalysis: Chiral thioureas or phosphoric acids could activate electrophiles through hydrogen bonding, facilitating their reaction with the nucleophilic this compound. nih.govmdpi.com

A hypothetical organocatalytic reaction could involve the activation of an α,β-unsaturated aldehyde with a chiral secondary amine catalyst to form an iminium ion. The N-ethylamino group of this compound could then undergo a conjugate addition to this activated intermediate, leading to the formation of a new carbon-nitrogen bond in an enantioselective manner.

Rational Design and Synthesis of N Ethylisothiazol 3 Amine Derivatives and Analogues

Structural Modifications of the Isothiazole (B42339) Ring

The isothiazole ring serves as a versatile scaffold that can be chemically altered at various positions. Modifications such as oxidation of the sulfur atom and substitution at the C-4 and C-5 positions are key strategies in the rational design of new analogues.

The introduction of halogen atoms onto the isothiazole ring is a common strategy to enhance biological activity and provide synthetic handles for further functionalization. Halogenation can be achieved through various methods, including direct reaction with halogens google.comwipo.int. For example, a process has been developed for the direct conversion of a thioamide to a halogenated isothiazole by reacting it with a halogen in a suitable solvent, which results in the precipitation of the isothiazole halogen salt google.comwipo.int.

These halogenated intermediates are valuable for creating more complex molecules. A key industrial synthesis route produces 3,4-dichloroisothiazole-5-carbonitrile (B93185) from succinonitrile, sulfur, and chlorine gas thieme-connect.com. Furthermore, bromo- and iodoisothiazoles can be synthesized from the accessible precursor 3-hydroxyisothiazole researchgate.net. These halogenated derivatives, such as 3,4-dibromoisothiazole amides, can then be used in cross-coupling reactions like the Suzuki coupling to introduce aryl or other substituent groups thieme-connect.com.

Table 1: Examples of Halogenated Isothiazole Derivatives and Precursors

| Compound/Precursor | Synthetic Note | Reference |

| Halogenated Isothiazoles | Prepared directly from thioamides by reaction with halogens (Cl, Br, I). | google.comwipo.int |

| 3,4-Dichloroisothiazole-5-carbonitrile | Of considerable industrial interest; synthesized from succinonitrile, sulfur, and chlorine. | thieme-connect.com |

| Bromo- and Iodoisothiazoles | Synthesized from 3-hydroxyisothiazole. | researchgate.net |

| 3,4-Dibromisothiazole amide | Used as a precursor in Suzuki cross-coupling reactions. | thieme-connect.com |

The C-4 and C-5 positions of the isothiazole ring are prime targets for substitution to explore structure-activity relationships. A wide array of functional groups can be introduced through various synthetic strategies.

A transition-metal-free method involving the reaction of a dithioester and an aryl acetonitrile (B52724) mediated by potassium hydroxide (B78521) can produce 3-hydroxy-4,5-disubstituted isothiazoles organic-chemistry.org. This approach allows for the introduction of various substituents on the dithioesters and acetonitriles, including both electron-donating and -withdrawing groups organic-chemistry.org. Another versatile method is the rhodium-catalyzed transannulation of 1,2,3-thiadiazoles with nitriles, which yields a variety of isothiazoles substituted at different positions organic-chemistry.org.

Furthermore, research has described the synthesis of 24 new isothiazole derivatives with substitutions at both the C-4 and C-5 positions. These derivatives include a range of functional groups such as carboxyl, ester, amide, hydrazide, and nitrile groups at the C-4 position, with hydrazine (B178648) and amino groups at the C-5 position nih.gov.

Table 2: Synthetic Methods for C-4 and C-5 Substituted Isothiazoles

| Method | Substituents Introduced | Key Features | Reference |

| KOH-Mediated Annulation | Hydroxy at C-3, various aryl and other groups at C-4 and C-5. | Transition-metal-free, uses dithioesters and aryl acetonitriles. | organic-chemistry.org |

| Rh-Catalyzed Transannulation | Various alkyl, aryl, and heteroaryl groups. | Uses 1,2,3-thiadiazoles and nitriles as starting materials. | organic-chemistry.org |

| Multi-step Synthesis | Carboxyl, ester, amide, nitrile at C-4; hydrazine, amino at C-5. | Generation of a library of diverse functionalized isothiazoles. | nih.gov |

Variations at the Amine Nitrogen

Modifying the substituent on the amine nitrogen of N-Ethylisothiazol-3-amine is a direct approach to alter the compound's lipophilicity, basicity, and steric profile. These changes can be critical for tuning its interaction with biological targets.

Replacing the ethyl group with other alkyl or aryl moieties can be accomplished through standard N-alkylation or N-arylation reactions. While specific examples for this compound are not detailed in the provided literature, general synthetic principles for the N-alkylation and N-arylation of amino groups on heterocyclic systems are well-established. For instance, base-mediated alkylation is a common method for producing N-alkylated heterocycles nih.gov. Microwave-assisted synthesis has also emerged as an efficient, catalyst-free method for the preparation of N-substituted amino-heterocycles, offering advantages such as reduced reaction times and operational simplicity researchgate.net.

The synthesis of N-aryl derivatives can be more challenging but can be achieved through methods like nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions rsc.org. These approaches would allow for the introduction of a wide range of substituted and unsubstituted aryl groups at the amine nitrogen, significantly expanding the chemical diversity of the analogues.

Quaternization of a tertiary amine analogue of this compound (e.g., an N,N-dialkylisothiazol-3-amine) introduces a permanent positive charge, transforming the molecule into a quaternary ammonium (B1175870) salt. This modification drastically increases the compound's polarity and water solubility. The synthesis is typically a straightforward N-alkylation of the tertiary amine with an alkyl halide, a process known as the Menshutkin reaction. This method is highly effective as overalkylation is not a concern dtic.mil.

Various alkylating agents, including alkyl halides and dimethyl carbonate, can be employed to synthesize quaternary ammonium salts researchgate.net. The reaction conditions are generally mild, and a range of counterions can be introduced, depending on the alkylating agent and subsequent ion exchange steps researchgate.net. The formation of these quaternary ammonium derivatives represents a significant alteration of the parent molecule's properties, which can be useful for specific applications.

Isosteric and Bioisosteric Analogues of the Isothiazole Core

In drug design, isosteric and bioisosteric replacement involves substituting one atom or group of atoms for another with similar physical or chemical properties to enhance a desired biological activity or reduce toxicity. mdpi.com The 1,3,4-thiadiazole (B1197879) and 1,3,4-oxadiazole (B1194373) rings are well-known bioisosteres of the isothiazole moiety. mdpi.com

The 1,3,4-thiadiazole ring has been a focus of synthetic efforts due to its wide range of pharmacological activities. nih.govsemanticscholar.org The synthesis of 2-amino-1,3,4-thiadiazole (B1665364) analogues, which can be considered bioisosteres of this compound, can be achieved through several established routes. A common and versatile method involves the cyclization of thiosemicarbazide (B42300) precursors. jocpr.comchemmethod.com

One general approach involves condensing substituted thiosemicarbazides with carboxylic acids in the presence of a strong acid, such as concentrated sulfuric acid, which acts as a dehydrating agent to facilitate ring closure. jocpr.comchemmethod.com Another prominent method is the oxidative cyclization of thiosemicarbazones. Furthermore, 1,2-diacylhydrazines can be converted to the 1,3,4-thiadiazole ring through dehydrosulfurization using reagents like Lawesson's reagent or phosphorus pentasulfide (P₂S₅). mdpi.com For instance, N,N-dimethylsulphonamide-based 1,3,4-thiadiazoles can be synthesized from acylthiosemicarbazide intermediates via dehydrative cyclization in concentrated H₂SO₄. mdpi.com

A hypothetical synthetic pathway to an N-ethyl-1,3,4-thiadiazol-2-amine analogue might start from an N-ethyl-substituted thiosemicarbazide, which is then cyclized. The choice of reactants and conditions allows for the introduction of various substituents at the 5-position of the thiadiazole ring, enabling the exploration of a wide chemical space. nih.gov

Table 1: Synthetic Approaches for 1,3,4-Thiadiazole Analogs

| Starting Material | Key Reagents | Product Type | Reference |

|---|---|---|---|

| Thiosemicarbazide | Carboxylic Acid, conc. H₂SO₄ | 2-Amino-5-substituted-1,3,4-thiadiazole | jocpr.com |

| Acylthiosemicarbazide | conc. H₂SO₄ (cyclodehydration) | 2,5-Disubstituted-1,3,4-thiadiazole | mdpi.com |

The 1,3,4-oxadiazole ring is another important five-membered heterocycle used as a bioisosteric replacement for isothiazoles and thiadiazoles. mdpi.com Synthetic strategies for 1,3,4-oxadiazoles often parallel those for their thiadiazole counterparts.

A primary method for synthesizing 2-amino-1,3,4-oxadiazole analogues involves the cyclization of semicarbazide (B1199961) precursors. For example, substituted phenyl semicarbazides can be refluxed with aromatic aldehydes to yield the desired oxadiazole analogues. nih.gov Another key route is the dehydrocyclization of 1,2-diacylhydrazines using a variety of cyclodehydrating agents such as phosphorus oxychloride (POCl₃), polyphosphoric acid (PPA), or N,N′-dicyclohexylcarbodiimide (DCC). mdpi.com

Additionally, acylthiosemicarbazide intermediates can be used to generate oxadiazoles (B1248032) through cyclodesulfurization, for instance by using mercuric acetate (B1210297) (Hg(OAc)₂) or iodine in the presence of a base. mdpi.com This allows for a divergent synthesis approach where the same intermediate can be used to create either the thiadiazole or the oxadiazole analogue by selecting the appropriate cyclization reagent. mdpi.com For example, 2-(2-arylthiazol-4-yl)acetohydrazide can be cyclized with carbon disulfide and potassium hydroxide to form a 5-substituted-1,3,4-oxadiazole-2-thiol, which can be further modified. mdpi.com

Table 2: Synthetic Approaches for 1,3,4-Oxadiazole Analogs

| Starting Material | Key Reagents | Product Type | Reference |

|---|---|---|---|

| Substituted Semicarbazide | Aromatic Aldehyde, NaHSO₃ | 2-Amino-5-substituted-1,3,4-oxadiazole | nih.gov |

| 1,2-Diacylhydrazine | POCl₃, P₂O₅, PPA, or DCC | 2,5-Disubstituted-1,3,4-oxadiazole | mdpi.com |

Structure-Reactivity Relationships in Derivatives

The reactivity of this compound and its derivatives is primarily governed by the nucleophilic character of the exocyclic amino group and the electronic properties of the heterocyclic ring system. Structure-reactivity relationships (SRR) explore how modifications to the molecule's structure influence its chemical reactivity and, consequently, its biological activity.

The amine group in this compound is a secondary amine, and its reactivity is influenced by the number of alkyl substituents on the nitrogen atom. msu.edu The lone pair of electrons on the nitrogen atom makes it a nucleophile and a base. The reactivity can be modulated by altering the substituents on the nitrogen or the isothiazole ring.

N-Alkyl Substitution: Changing the N-ethyl group to a larger alkyl group (e.g., N-propyl, N-butyl) can increase steric hindrance around the nitrogen atom, potentially slowing its reaction with electrophiles. Conversely, replacing the ethyl group with a smaller methyl group might enhance reactivity by reducing steric bulk.

Ring Substituents: The electronic nature of substituents on the isothiazole ring significantly impacts the nucleophilicity of the exocyclic amine. Electron-withdrawing groups (e.g., nitro, cyano, halo) on the ring would decrease the electron density on the nitrogen atom, making it less basic and less nucleophilic. In contrast, electron-donating groups (e.g., alkyl, alkoxy) would increase the electron density on the nitrogen, enhancing its basicity and nucleophilic character. Studies on related isothiazole derivatives have shown that modifications to ring substituents have a pronounced effect on biological activity. nih.gov Similarly, for thiadiazole analogues, the position and chemical nature of substituents on any attached aromatic rings influence their efficacy. nih.gov

Reactions with Electrophiles: A common reaction for secondary amines is acylation or sulfonylation. For instance, reaction with benzenesulfonyl chloride (the Hinsberg test) is a classic method to distinguish between primary, secondary, and tertiary amines. msu.edu Secondary amines like this compound are expected to react to form a solid sulfonamide derivative. msu.edu The rate and outcome of such reactions are directly tied to the electronic and steric factors discussed above. Research on thiadiazole amide derivatives has shown that the nature of the amide substitution plays a definitive role in the compound's cytotoxic activity, highlighting the importance of how the amine group is modified. ut.ac.ir

Understanding these structure-reactivity relationships is crucial for the rational design of new derivatives with tailored chemical properties and potentially improved pharmacological profiles.

Computational and Theoretical Investigations of N Ethylisothiazol 3 Amine

Electronic Structure and Molecular Orbital Analysis

The electronic structure of N-Ethylisothiazol-3-amine is fundamentally defined by the arrangement of its electrons in various molecular orbitals. An analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding its reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. asianpubs.org

For this compound, the HOMO is expected to be localized primarily on the isothiazole (B42339) ring and the nitrogen atom of the amine group, which are the most electron-rich regions. The LUMO, conversely, would likely be distributed across the heterocyclic ring. A smaller HOMO-LUMO gap would suggest higher reactivity. asianpubs.org Quantum chemical calculations, such as Density Functional Theory (DFT), are instrumental in mapping these orbitals and calculating their energy levels. nih.gov

Illustrative Molecular Orbital Data for this compound (Hypothetical)

| Molecular Orbital | Energy (eV) | Description |

| HOMO-1 | -8.54 | Primarily associated with the π-system of the isothiazole ring. |

| HOMO | -6.72 | Localized on the amine nitrogen and adjacent ring atoms. |

| LUMO | -1.23 | Distributed across the antibonding π-system of the ring. |

| LUMO+1 | 0.58 | Higher energy antibonding orbital. |

Note: The data in this table is hypothetical and serves as an illustrative example based on typical values for similar heterocyclic compounds.

A Molecular Electrostatic Potential (MEP) map would further elucidate the electronic distribution. For this compound, the MEP would likely show negative potential (red/yellow) around the nitrogen and sulfur atoms of the isothiazole ring and the amine nitrogen, indicating regions susceptible to electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms. nih.gov

Conformation and Conformational Dynamics

The conformational landscape of this compound is determined by the rotation around the single bonds, particularly the C-N bond connecting the ethyl group to the isothiazole ring. Different rotational isomers, or conformers, will have varying steric energies. Computational methods can be used to identify the most stable conformers and the energy barriers to rotation between them. mdpi.com

The ethyl group can adopt various orientations relative to the plane of the isothiazole ring. The most stable conformation would likely be one that minimizes steric hindrance between the ethyl group and the atoms of the heterocyclic ring. This is typically an extended or anti-periplanar conformation. The characterization of these conformers is essential for understanding how the molecule might interact with other molecules, such as in a biological system. nih.gov

Hypothetical Conformational Energy Profile

| Dihedral Angle (H-C-N-C) | Relative Energy (kcal/mol) | Conformation |

| 0° | 5.2 | Eclipsed (High Energy) |

| 60° | 0.5 | Gauche |

| 120° | 4.8 | Eclipsed (High Energy) |

| 180° | 0.0 | Anti (Most Stable) |

Note: The data in this table is hypothetical and for illustrative purposes, representing a simplified rotation around the N-C bond.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the most likely pathways, including the structures of transition states and intermediates.

For a given reaction, such as electrophilic substitution on the isothiazole ring, computational methods can be used to locate the transition state structure. This is a high-energy, transient species that represents the energy maximum along the reaction coordinate. Characterization of the transition state, including its geometry and vibrational frequencies (which should include one imaginary frequency corresponding to the reaction coordinate), is crucial for calculating the activation energy of the reaction.

By calculating the energies of reactants, products, intermediates, and transition states, a detailed energy landscape for a reaction can be constructed. This map provides a comprehensive picture of the reaction mechanism, allowing for the determination of rate-limiting steps and the prediction of reaction outcomes under different conditions. For this compound, this could be applied to understand its synthesis, degradation, or metabolic pathways.

Molecular Recognition and Ligand-Binding Studies

Though not a primary focus of this article, computational methods can also be used to study how this compound might interact with biological macromolecules, such as proteins or nucleic acids. Molecular docking simulations can predict the preferred binding orientation of the molecule within the active site of a receptor. nih.govnih.gov

These studies would analyze the non-covalent interactions, such as hydrogen bonds, van der Waals forces, and electrostatic interactions, that stabilize the ligand-receptor complex. The amino group and the heteroatoms of the isothiazole ring would be expected to be key sites for hydrogen bonding. The ethyl group could participate in hydrophobic interactions.

Molecular Dynamics Simulations to Understand Dynamic Behavior

MD simulations model the movement of atoms and molecules over time by numerically solving Newton's equations of motion. For a molecule like this compound, this would involve defining a force field—a set of parameters that describe the potential energy of the system—and simulating its behavior in a defined environment, such as a solvent box of water or an organic solvent. osti.gov The resulting trajectory provides a high-resolution view of the molecule's dynamic behavior.

Key insights that would be derived from MD simulations of this compound include:

Conformational Analysis: The ethyl group attached to the amine introduces a degree of flexibility. MD simulations can explore the rotational dynamics around the C-N bond, identifying the most stable conformations and the energy barriers between them. This is critical for understanding how the molecule might orient itself when interacting with other molecules.

Solvent Interactions: The simulation can reveal how solvent molecules, such as water, arrange themselves around this compound. This includes the formation and lifetime of hydrogen bonds between the amine group and water, as well as the hydrophobic interactions involving the ethyl group and the isothiazole ring. Understanding the solvation shell is fundamental to predicting solubility and reactivity in different media.

Structural Stability: Parameters such as the Root Mean Square Deviation (RMSD) can be calculated from the simulation trajectory to assess the stability of the molecule's conformation over time. A stable RMSD value would indicate that the molecule maintains a consistent average structure.

Flexibility and Internal Motions: The Root Mean Square Fluctuation (RMSF) of each atom can be analyzed to identify which parts of the molecule are more rigid and which are more flexible. For this compound, one would expect higher fluctuations in the ethyl group compared to the more constrained isothiazole ring.

To illustrate the type of data generated from such a computational study, the following interactive table presents hypothetical results from a simulated 100-nanosecond MD run of this compound in a water solvent.

Illustrative Data from a Hypothetical Molecular Dynamics Simulation of this compound

| Parameter | Average Value | Standard Deviation | Interpretation |

|---|---|---|---|

| RMSD of Isothiazole Ring (Å) | 0.85 | 0.15 | Indicates high structural stability of the heterocyclic core. |

| RMSF of Ethyl Group Atoms (Å) | 2.5 | 0.4 | Suggests significant flexibility of the ethyl side chain. |

| Radius of Gyration (RoG) (Å) | 3.1 | 0.2 | The molecule maintains a relatively consistent and compact structure. |

| Solvent Accessible Surface Area (Ų) | 150 | 10 | Represents the average surface area exposed to the solvent. |

These simulations, therefore, provide a foundational understanding of the molecule's behavior at a microscopic level, which is essential for rationalizing its macroscopic properties and for designing new molecules with desired characteristics. The insights from MD simulations can complement experimental findings and other computational methods, such as quantum mechanical calculations, to build a comprehensive profile of this compound.

Advanced Spectroscopic Characterization and Analytical Methodologies for N Ethylisothiazol 3 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise molecular structure of organic compounds in solution. For N-Ethylisothiazol-3-amine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR techniques would provide a complete structural assignment.

Proton (¹H) NMR: The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the isothiazole (B42339) ring and the N-ethyl substituent. The aromatic protons on the isothiazole ring (H4 and H5) would appear as doublets in the downfield region (typically δ 7.0-9.0 ppm) due to the influence of the electronegative sulfur and nitrogen atoms. chemicalbook.com The protons of the ethyl group would exhibit characteristic splitting patterns: a quartet for the methylene (B1212753) (-CH₂) protons resulting from coupling with the adjacent methyl protons, and a triplet for the terminal methyl (-CH₃) protons from coupling to the methylene protons. acs.org The N-H proton is expected to appear as a broad singlet, with a chemical shift that can vary depending on solvent and concentration. cdnsciencepub.com

Carbon (¹³C) NMR: The proton-decoupled ¹³C NMR spectrum would display five distinct signals, one for each unique carbon atom in the molecule. The carbons of the isothiazole ring are expected to resonate in the aromatic region (typically δ 110-160 ppm). cdnsciencepub.com The C3 carbon, being bonded to two nitrogen atoms (the ring nitrogen and the exocyclic amino nitrogen), would likely be the most deshielded of the ring carbons. The carbons of the N-ethyl group would appear in the upfield, aliphatic region of the spectrum. mdpi.com

Predicted ¹H and ¹³C NMR Data for this compound

| Atom | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹³C Chemical Shift (δ, ppm) |

| H4 | ~7.3 | d | ~115 |

| H5 | ~8.5 | d | ~145 |

| NH | Variable (broad s) | br s | - |

| N-CH₂ | ~3.1 | q | ~40 |

| CH₃ | ~1.3 | t | ~15 |

| C3 | - | - | ~155 |

| C4 | - | - | ~115 |

| C5 | - | - | ~145 |

Note: Predicted values are based on isothiazole chemicalbook.comspectrabase.comnih.gov and N-ethylamine analogs. acs.org d = doublet, q = quartet, t = triplet, br s = broad singlet.

2D NMR experiments are essential for confirming the assignments made from 1D spectra and for establishing the connectivity of the molecular framework.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. A clear cross-peak would be observed between the methylene (N-CH₂) and methyl (CH₃) protons of the ethyl group, confirming their connectivity. Correlations between the H4 and H5 protons of the isothiazole ring would also be expected. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons. This would definitively link the predicted ¹H signals to their corresponding ¹³C signals, for instance, confirming the assignments of the C4/H4, C5/H5, N-CH₂/H, and CH₃/H pairs. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about long-range (2-3 bond) correlations between protons and carbons. This is crucial for piecing the molecular fragments together. Key expected correlations would include the N-CH₂ protons to the C3 carbon of the isothiazole ring and the H4 proton to the C3 and C5 carbons. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, which can help to determine stereochemistry and conformation. For a relatively small and rigid molecule like this compound, NOESY could confirm the proximity of the ethyl group protons to the H4 proton of the isothiazole ring.

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation analysis.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the elemental formula. For this compound (C₅H₈N₂S), the calculated exact mass of the protonated molecule [M+H]⁺ would be compared to the experimentally measured value to confirm the elemental composition with high confidence.

Predicted HRMS Data for this compound

| Formula | Ion | Calculated Exact Mass |

| C₅H₈N₂S | [M]⁺ | 128.0408 |

| C₅H₉N₂S | [M+H]⁺ | 129.0486 |

Tandem mass spectrometry (MS/MS) involves the isolation and fragmentation of a specific ion (typically the molecular ion) to generate a characteristic pattern of product ions. This fragmentation pattern serves as a structural fingerprint. For this compound, fragmentation would likely be initiated by cleavage of the N-ethyl group or the isothiazole ring. A common fragmentation pathway for N-alkyl amines is alpha-cleavage, which for the N-ethyl group would involve the loss of a methyl radical (•CH₃) to form a stable iminium cation. cdnsciencepub.com Other potential fragmentations could involve the loss of ethene or cleavage of the isothiazole ring, which is known to fragment via loss of N₂, although this is more common in related thiadiazoles. nih.gov

Predicted MS/MS Fragmentation of this compound ([M+H]⁺, m/z 129)

| m/z | Proposed Fragment | Neutral Loss |

| 114 | [M+H - CH₃]⁺ | Methyl radical |

| 101 | [M+H - C₂H₄]⁺ | Ethene |

| 85 | [C₃H₃NS]⁺ | Ethylamine (B1201723) |

| 72 | [C₂H₂NS]⁺ | Propionitrile |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

IR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The resulting spectra serve as a unique "fingerprint" for the compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands for its functional groups. As a secondary amine, a single N-H stretching vibration is expected in the region of 3300-3500 cm⁻¹. medwinpublishers.comarabjchem.org C-H stretching vibrations from the aliphatic ethyl group would appear just below 3000 cm⁻¹, while aromatic C-H stretches from the isothiazole ring would be observed just above 3000 cm⁻¹. The "fingerprint" region (below 1600 cm⁻¹) would contain complex vibrations, including C=C and C=N stretching from the aromatic ring, as well as C-N and C-S stretching bands. thieme-connect.com

Raman Spectroscopy: Raman spectroscopy would complement the IR data. Aromatic ring vibrations often give strong Raman signals. The C-S bond, in particular, tends to produce a noticeable Raman band, which would be useful for characterizing the isothiazole ring system.

Predicted Vibrational Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~3400 | N-H Stretch |

| ~3100-3000 | Aromatic C-H Stretch |

| ~2980-2850 | Aliphatic C-H Stretch |

| ~1600-1450 | C=C / C=N Ring Stretch |

| ~1460 | CH₂ Bend |

| ~1380 | CH₃ Bend |

| ~1350-1250 | Aromatic C-N Stretch |

| ~800-600 | C-S Stretch |

Note: Predicted values are based on general ranges for amines and isothiazole-containing compounds. medwinpublishers.comresearchgate.net

Detailed Spectroscopic and Crystallographic Data for this compound Remains Elusive in Publicly Available Scientific Literature

Despite a comprehensive search of available scientific databases and scholarly articles, specific experimental data regarding the advanced spectroscopic and crystallographic characterization of the chemical compound this compound could not be located. The requested detailed research findings for X-ray crystallography and Ultraviolet-Visible (UV-Vis) spectroscopy, including data tables, appear to be absent from the public domain.

Searches for the solid-state structural elucidation of this compound through X-ray crystallography did not yield any published crystal structures or related crystallographic data. This suggests that either the single crystal X-ray diffraction analysis of this specific compound has not been performed, or the results have not been published in accessible scientific literature.

Similarly, investigations into the electronic transitions of this compound using UV-Vis spectroscopy did not uncover any specific absorption spectra or data. While general information on the spectroscopic properties of related heterocyclic compounds, such as isoxazole (B147169) and thiazole (B1198619) derivatives, is available, this information is not directly applicable to this compound.

The absence of this specific information prevents the creation of the requested detailed article sections. It is important to note that this does not necessarily mean the compound has not been synthesized or studied, but rather that the specific characterization data requested is not available through the conducted searches of public-domain scientific literature. Further research in proprietary databases or direct experimental analysis would be required to obtain the information needed to fulfill the detailed outline provided.

Applications in Organic Synthesis and Functional Chemical Research

N-Ethylisothiazol-3-amine as a Versatile Synthetic Building Block

The reactivity of this compound is primarily dictated by the secondary amine group attached to the isothiazole (B42339) core. This functionality allows the molecule to serve as a versatile building block, or synthon, for introducing the N-ethyl-isothiazolyl moiety into larger, more complex molecular architectures.

The construction of highly substituted heterocyclic systems is a cornerstone of modern synthetic chemistry. While the direct use of this compound as a precursor in the synthesis of poly-substituted furans is not a widely reported transformation, related heterocyclic amines can participate in multicomponent reactions to form other complex heterocycles. For instance, the synthesis of 3-hetarylaminomethylidene derivatives of furan-2(3H)-ones has been achieved through a one-pot, three-component reaction involving a furan-2(3H)-one, triethyl orthoformate, and various heterocyclic amines. nih.gov This reaction proceeds via the formation of an enamine intermediate, highlighting a potential pathway where this compound could theoretically be employed to generate novel furan (B31954) derivatives. nih.gov

The formation of an amide bond is one of a handful of the most fundamental and frequently utilized reactions in organic synthesis. nih.govyoutube.com As a secondary amine, this compound is a suitable nucleophile for acylation reactions to form a diverse range of N-substituted isothiazolyl amides. This transformation can be achieved through several standard protocols. libretexts.org The reaction with highly reactive acyl chlorides or acid anhydrides provides a direct route to the corresponding amide, typically in the presence of a non-nucleophilic base to neutralize the acid byproduct. libretexts.org Alternatively, direct condensation with a carboxylic acid can be promoted by a variety of coupling agents that activate the carboxylic acid in situ.

This reactivity is well-established for other aminoisothiazoles and aminothiazoles, which are used to synthesize compounds with significant biological activity. thieme-connect.com By analogy, this compound can serve as a key intermediate for building complex molecules containing the isothiazolyl-amide core structure.

Table 1: Representative Conditions for Amide Synthesis from Secondary Amines

| Acylating Agent | Coupling/Activating Agent | Base | Solvent | Typical Temperature | Ref |

|---|---|---|---|---|---|

| Carboxylic Acid | HATU, HBTU, PyBOP | DIPEA, Triethylamine | DMF, CH₂Cl₂ | 0 °C to RT | |

| Carboxylic Acid | DCC, EDCl | DMAP (cat.) | CH₂Cl₂ | 0 °C to RT | |

| Acyl Chloride | None | Pyridine (B92270), Triethylamine | Toluene, THF | 0 °C to RT | libretexts.org |

| Acid Anhydride | None | Triethylamine | CH₂Cl₂, THF | RT | |

| Ester | None (or Lewis Acid) | None | High Temp (e.g., 80-100 °C) | High | libretexts.org |

This table represents general conditions for amide formation with secondary amines and is illustrative of potential methods for the acylation of this compound.

Beyond acylation, this compound can participate in reactions that form new carbon-nitrogen (C-N) bonds, expanding its utility as a synthetic intermediate. A prominent example of such a transformation is reductive amination. libretexts.orgyoutube.comlibretexts.org In this process, a secondary amine reacts with an aldehyde or a ketone. libretexts.orgyoutube.com The initial nucleophilic addition forms an unstable carbinolamine, which then dehydrates to generate a reactive iminium ion intermediate. Subsequent reduction of this iminium ion with a suitable hydride reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), furnishes a new, more substituted tertiary amine. libretexts.orgyoutube.com

This two-step, one-pot procedure is a powerful method for alkylating amines and is a cornerstone of C-N bond formation. youtube.com Applying this to this compound would allow for the introduction of a wide variety of alkyl groups onto the nitrogen atom, providing access to a library of tertiary amines for further functionalization or biological screening.

Ligand Design in Catalysis

The field of asymmetric catalysis relies heavily on the design of chiral ligands that can coordinate to a metal center and create a chiral environment, thereby directing a reaction to favor one enantiomer of the product over the other. nih.gov Heterocyclic scaffolds containing nitrogen and other heteroatoms, like sulfur, are excellent platforms for ligand development.

While less common than their thiazole (B1198619) counterparts, isothiazoles have been investigated as potential ligands for metal complexes. thieme-connect.comresearchgate.net The nitrogen and sulfur atoms of the isothiazole ring can act as coordination sites. For this compound to function as a chiral ligand, chirality must be introduced into its structure. Research has demonstrated the synthesis of optically active isothiazole derivatives from modified L-α-amino acids, confirming that chiral isothiazole scaffolds are accessible. researchgate.net

A common strategy in modern ligand design involves creating bidentate ligands that can chelate to a metal center, forming a stable, rigid complex. Chiral N,P-ligands, which contain both a nitrogen and a phosphorus donor atom, have proven particularly effective. Drawing inspiration from highly successful phosphine-thiazole ligands, one could envision a chiral ligand derived from this compound. researchgate.netacs.org This could hypothetically be achieved by introducing a chiral center on the N-ethyl group and installing a diphenylphosphino (-PPh₂) group at the C4 position of the isothiazole ring, creating a chiral P,N-type ligand. The modular nature of such a design would allow for fine-tuning of steric and electronic properties to optimize catalytic performance. acs.org

Chiral ligands based on heterocyclic systems have found broad application in a variety of metal-catalyzed asymmetric reactions. Specifically, chiral phosphine-thiazole ligands have been successfully applied in iridium-catalyzed asymmetric hydrogenation of unfunctionalized olefins—a challenging but important transformation. acs.orgnih.gov

An analogous chiral ligand derived from this compound would be a candidate for similar applications. In a typical iridium-catalyzed hydrogenation, the chiral P,N-ligand coordinates to the iridium precursor to form the active catalyst. This catalyst then activates hydrogen and coordinates the olefin substrate within its chiral pocket, leading to the stereoselective addition of hydrogen across the double bond. The enantioselectivity of the reaction is highly dependent on the precise structure of the ligand backbone and the substituents on the phosphorus and nitrogen atoms. acs.orgnih.gov The successful application of thiazole-based ligands provides a strong rationale for exploring isothiazole-based systems in similar catalytic transformations. researchgate.net

Table 2: Example of Asymmetric Hydrogenation using a Thiazole-Based Iridium Catalyst

| Substrate | Catalyst Loading (mol%) | H₂ Pressure (bar) | Solvent | Enantiomeric Excess (ee %) | Ref |

|---|---|---|---|---|---|

| (E)-Ethyl 2-methyl-3-phenylacrylate | 1.0 | 50 | CH₂Cl₂ | 98 | acs.org |

| (E)-1,2-diphenylpropene | 1.0 | 50 | CH₂Cl₂ | 96 | acs.org |

| Methyl 2-phenylacrylate | 1.0 | 50 | CH₂Cl₂ | 99 | nih.gov |

This table shows results obtained with analogous thiazole-based P,N ligands and serves to illustrate the potential performance of conceptually similar isothiazole-derived catalysts.

Contribution to Biocide Development and Antimicrobial Agents

The isothiazolone (B3347624) scaffold is a cornerstone in the development of a wide array of biocides and antimicrobial agents due to its potent and broad-spectrum activity against microorganisms. The N-substituted derivatives, including this compound, are a key area of this research, with the substituent at the nitrogen atom playing a crucial role in the compound's efficacy and application.

Design of Isothiazolone-based Biocides for Microbial Control

Isothiazolone-based biocides are widely utilized in industrial and commercial settings for the control of microbial growth. Their mechanism of action involves the rapid inhibition of microbial growth and metabolism, followed by irreversible cell damage that leads to a loss of viability. This biocidal activity is primarily attributed to the reactivity of the isothiazolone ring, which can interact with and disrupt essential cellular components of microorganisms.

While specific research focusing solely on the biocidal properties of this compound is not extensively documented in publicly available literature, the broader class of N-alkyl isothiazolones has been a subject of significant interest. The alkyl group attached to the nitrogen atom can influence the compound's physical properties, such as solubility and partitioning behavior, which in turn affects its delivery to and interaction with microbial cells. For instance, variations in the N-substituent are known to modulate the biocidal efficacy of the isothiazolone core. The design of these biocides often involves optimizing the N-substituent to enhance performance for specific applications, such as in water treatment, preservation of coatings, and protection of materials from microbial degradation.

Role in Enzyme Inhibition (e.g., PCAF inhibition)

Beyond their direct antimicrobial applications, isothiazolone derivatives have emerged as a significant class of enzyme inhibitors, with particular relevance in the field of epigenetics. Histone acetyltransferases (HATs) are a family of enzymes that play a critical role in the regulation of gene expression through the acetylation of histone proteins. The dysregulation of HAT activity has been implicated in various diseases, including cancer, making them an attractive target for therapeutic intervention.

One of the key HAT enzymes is the p300/CBP-associated factor (PCAF). Research has identified N-substituted isothiazolones as potent inhibitors of PCAF. researchgate.netnih.gov The inhibitory mechanism is thought to involve the cleavage of the S-N bond within the isothiazolone ring by a thiol residue in the active site of the enzyme. nih.gov

A study investigating the structure-activity relationship (SAR) of various N-substituted isothiazolones as PCAF inhibitors revealed important insights into the role of the N-substituent. The potency of PCAF inhibition was found to be influenced by the nature of the group attached to the nitrogen atom.

| N-Substituent | Relative PCAF Inhibitory Potency |

|---|---|

| Aryl (electron-deficient) | Higher |

| Aryl (electron-rich) | Lower |

| Small Alkyl | Moderate |

| Bulky Alkyl | Lower |

While the aforementioned study did not specifically report on this compound, the findings suggest that an N-ethyl group, being a small alkyl substituent, would likely confer a moderate level of PCAF inhibitory activity. The research highlighted that potency is modestly favored when the N-aryl group is electron-deficient, while bulky alkyl groups at the nitrogen can lead to a decrease in potency. nih.gov This systematic exploration of N-substituted analogues underscores the potential of compounds like this compound as scaffolds for the development of novel enzyme inhibitors.

Explorations in Functional Materials Research

Currently, there is a lack of publicly available scientific literature detailing the specific application or exploration of this compound in the field of functional materials research. While isothiazole-containing compounds, in general, are investigated for various material science applications, the focus of research on this compound appears to be predominantly in the areas of biocide development and enzyme inhibition.

Future Directions and Emerging Research Avenues

Development of Sustainable Synthetic Routes for Isothiazolamines

The chemical industry's shift towards green chemistry principles necessitates the development of more environmentally benign methods for synthesizing isothiazolamines. Traditional synthetic routes often rely on harsh reaction conditions, stoichiometric reagents, and volatile organic solvents. Emerging research aims to overcome these limitations by focusing on catalysis, alternative energy sources, and atom economy.

A significant advancement is the use of metal-free, visible-light-promoted photoredox catalysis for the formation of the isothiazole (B42339) ring. rsc.org This approach offers mild reaction conditions and aligns with green chemistry goals by using light as a renewable energy source. rsc.org Other strategies include rhodium-catalyzed oxidative annulation and transannulation reactions, which provide direct and efficient pathways to the isothiazole core. rsc.org Future work will likely focus on replacing noble metal catalysts with more abundant and less toxic earth-abundant metals. The exploration of biocatalysis, using enzymes to construct the heterocyclic core, represents a frontier in sustainable synthesis, offering high selectivity and minimal environmental impact.

| Parameter | Traditional Methods | Emerging Sustainable Routes |

|---|---|---|

| Catalysts | Often stoichiometric, harsh reagents (e.g., strong acids/bases) | Photocatalysts, transition-metal complexes (e.g., Rhodium), earth-abundant metals, enzymes rsc.orgrsc.org |

| Energy Input | High temperatures (thermal heating) | Visible light, microwaves, ultrasound rsc.org |

| Solvents | Chlorinated hydrocarbons, volatile organics | Water, ionic liquids, supercritical fluids, or solvent-free conditions |

| Atom Economy | Often low, with significant waste generation | High, through cycloaddition and annulation strategies rsc.org |

Integration with Flow Chemistry and Automated Synthesis Techniques

Flow chemistry, or continuous-flow processing, is revolutionizing the synthesis of heterocyclic compounds. uc.ptmdpi.com Its application to the synthesis of isothiazolamines like N-Ethylisothiazol-3-amine offers significant advantages over traditional batch processing, including enhanced safety, precise control over reaction parameters (temperature, pressure, and residence time), and improved scalability. mdpi.comescholarship.org The high surface-to-volume ratio in microreactors allows for efficient heat and mass transfer, enabling reactions to be performed under conditions that would be unsafe in a batch reactor. uc.pt For instance, a metal-free, visible-light-promoted synthesis of isothiazoles has been successfully implemented in a continuous flow setup, demonstrating the viability of this technology. rsc.org

Combining flow chemistry with automated synthesis platforms allows for the rapid generation of libraries of this compound derivatives. nih.gov By systematically varying substituents on the isothiazole ring or the ethylamine (B1201723) side chain, researchers can create a diverse set of molecules for high-throughput screening in drug discovery or materials science applications. This automated approach accelerates the structure-activity relationship (SAR) studies essential for optimizing molecular properties.

| Feature | Benefit in Synthesis | Reference |

|---|---|---|

| Enhanced Safety | Small reaction volumes minimize risks associated with exothermic reactions or hazardous intermediates. | uc.ptnih.gov |

| Precise Control | Superior control over temperature, pressure, and stoichiometry leads to higher yields and purity. | mdpi.com |

| Scalability | Production can be scaled up by running the system for longer periods ("scaling out") without re-optimization. | escholarship.org |

| Integration | Allows for multi-step sequences and in-line purification, streamlining the manufacturing process. | uc.pt |

Advanced Spectroscopic Techniques for In Situ Reaction Monitoring

Understanding reaction kinetics and mechanisms is crucial for optimizing the synthesis of this compound. Advanced spectroscopic techniques, as part of Process Analytical Technology (PAT), enable real-time, in situ monitoring of chemical reactions. Techniques such as Fourier-transform infrared (FTIR), Raman spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy can be integrated directly into batch or flow reactors.

These methods provide continuous data on the concentration of reactants, intermediates, and products without the need for sampling and offline analysis. This real-time information allows for precise control over reaction endpoints, immediate detection of process deviations, and the rapid optimization of reaction conditions. For the synthesis of isothiazolamines, in situ monitoring can ensure complete ring formation, track the consumption of starting materials, and identify the formation of any impurities, leading to improved process robustness and product quality.

| Technique | Information Provided | Application in Isothiazolamine Synthesis |

|---|---|---|

| FTIR Spectroscopy | Changes in functional groups (e.g., C=N, S-N bond formation). | Monitoring the cyclization process and consumption of starting materials. |

| Raman Spectroscopy | Vibrational modes of molecules, sensitive to bond formation and phase changes. | Tracking the formation of the isothiazole ring and quantifying reactants and products. |

| Process NMR | Detailed structural information and quantification of species in the reaction mixture. | Identifying intermediates, determining reaction kinetics, and assessing final product purity. mdpi.com |

Computational Design of Novel Derivatives with Tunable Reactivity and Selectivity

Computational chemistry has become an indispensable tool in modern drug design and materials science. nih.gov For this compound, techniques like Density Functional Theory (DFT) can be used to predict a wide range of molecular properties, including electronic structure, reactivity, and spectroscopic characteristics. This in silico approach allows researchers to design novel derivatives with tailored properties before committing resources to their synthesis.

By modeling the effects of different substituents on the isothiazole ring, scientists can tune the compound's reactivity and selectivity for specific applications. For example, computational studies can predict how electron-donating or electron-withdrawing groups will affect the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for its potential use in electronic materials. acs.org Similarly, molecular docking simulations can predict the binding affinity of novel isothiazolamine derivatives to biological targets, guiding the design of more potent therapeutic agents. nih.gov

| Computational Method | Predicted Property | Relevance/Application |

|---|---|---|

| Density Functional Theory (DFT) | HOMO/LUMO energies, electrostatic potential, bond lengths/angles. | Predicting reactivity, stability, and potential for use in optoelectronic materials. acs.org |

| Molecular Docking | Binding affinity and orientation in a protein active site. | Guiding the design of derivatives as potential enzyme inhibitors or receptor antagonists. nih.govnih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of molecular descriptors with biological activity. | Developing predictive models to screen virtual libraries of derivatives for desired activities. |

Exploration of New Catalytic and Material Science Applications

The unique electronic properties of the isothiazole ring, stemming from the presence of adjacent sulfur and nitrogen heteroatoms, make this compound and its derivatives attractive candidates for applications beyond their traditional roles.

In catalysis, the nitrogen and sulfur atoms can act as ligands, coordinating with transition metals to form novel catalysts. Research into isothiazole-metal complexes has shown promise for their use in organic reactions, such as cross-coupling, in environmentally friendly media like water. thieme-connect.com Future work could explore derivatives of this compound as ligands to develop catalysts with unique reactivity and selectivity profiles.

In material science, the isothiazole scaffold is being investigated for its potential in creating new organic materials. By incorporating the isothiazole ring into larger conjugated systems, it may be possible to develop materials with interesting photophysical properties for applications in organic light-emitting diodes (OLEDs), sensors, or photovoltaics. Computational studies on related thiazolo[5,4-d]thiazole systems suggest their promise for multifunctional optoelectronic and photochemical applications, paving the way for similar investigations into isothiazole-based materials. acs.org

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-Ethylisothiazol-3-amine and its derivatives?

- Methodology : A common approach involves nucleophilic substitution or condensation reactions. For example, reacting chlorinated isothiazole precursors with ethylamine under controlled conditions (e.g., glacial acetic acid as solvent, low temperatures to suppress side reactions) . Structural confirmation typically employs H/C NMR, mass spectrometry (MS), and elemental analysis. For derivatives, substituents are introduced via alkylation or acylation of the amine group, as seen in the synthesis of N-alkylated triazoles .

- Key Considerations : Purity is critical; recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended to remove unreacted starting materials .

Q. How are spectroscopic techniques applied to characterize This compound?

- Methodology :

- NMR : H NMR identifies ethyl group signals (e.g., triplet for CH at ~1.2 ppm, quartet for CH at ~3.3 ppm) and aromatic protons in the isothiazole ring (downfield shifts due to electron-withdrawing effects) .

- MS : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]) and fragmentation patterns .

- IR : Stretching vibrations for C-N (1250–1350 cm) and aromatic C=C (1450–1600 cm^{-1) are diagnostic .

Advanced Research Questions

Q. How can reaction yields be optimized for This compound derivatives with sterically hindered substituents?

- Methodology :

- Catalyst Selection : Palladium-catalyzed hydroamination (e.g., Pd(dba)/Xantphos) improves regioselectivity in allylic amine synthesis, as demonstrated in analogous systems .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of amines in SNAr reactions .

- Temperature Control : Slow addition of reagents at <10°C minimizes side reactions (e.g., over-alkylation) .

- Data Contradiction : Conflicting reports on yields may arise from trace moisture (hydrolysis of intermediates) or variations in workup procedures. Rigorous drying of solvents and reagents is essential .

Q. What strategies resolve discrepancies in biological activity data for This compound analogs?

- Methodology :

- Purity Validation : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity, as impurities like unreacted aldehydes can skew bioassay results .

- Structural Isomerism : X-ray crystallography or 2D NMR (e.g., NOESY) distinguishes regioisomers, which may exhibit different binding affinities .

- Biological Replicates : Repeat assays with freshly synthesized batches to rule out batch-to-batch variability .

Q. How are computational methods integrated into the design of This compound-based inhibitors?

- Methodology :

- Docking Studies : AutoDock Vina or Schrödinger Suite predicts binding modes to target proteins (e.g., caspases or kinases). Protonation states of the amine group are adjusted for pH 7.4 simulations .

- QSAR Models : Hammett constants or DFT-calculated electron density maps correlate substituent effects with activity trends .

Experimental Design & Safety

Q. What safety protocols are critical when handling This compound intermediates?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.